molecular formula C27H27N3O4S B2389422 2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 446278-61-1

2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2389422
CAS No.: 446278-61-1
M. Wt: 489.59
InChI Key: ABRGPXRKINXPSY-UHFFFAOYSA-N
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Description

The compound 2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 326888-09-9) is a structurally complex heterocyclic molecule. Its molecular formula is C₂₅H₂₃N₃O₄S, with a molecular weight of 461.53 g/mol . Key structural features include:

  • A thieno[2,3-d]pyrimidin-4-one core substituted with a 2-hydroxyethyl group and methyl groups at positions 5 and 4.
  • A pentyl linker connecting the thienopyrimidinone moiety to a benzo[de]isoquinoline-1,3-dione group.

Properties

IUPAC Name

2-[5-[3-(2-hydroxyethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]pentyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-16-17(2)35-24-22(16)27(34)29(14-15-31)21(28-24)12-4-3-5-13-30-25(32)19-10-6-8-18-9-7-11-20(23(18)19)26(30)33/h6-11,31H,3-5,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRGPXRKINXPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)CCCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19N3O3S
  • Molecular Weight : 389.49 g/mol
  • CAS Number : Not specified in the sources reviewed.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The thieno[2,3-d]pyrimidine moiety may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, particularly those involved in the central nervous system.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance:

  • A study demonstrated that similar compounds inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies revealed:

  • Effective inhibition against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

The neuroprotective properties of thieno[2,3-d]pyrimidines suggest potential applications in treating neurodegenerative diseases. Mechanisms include:

  • Reduction of oxidative stress and modulation of inflammatory pathways .

Case Studies

StudyFindings
Study on Antitumor Activity Inhibition of cell proliferation in cancer cell linesSuggests potential for cancer treatment
Antimicrobial Evaluation Effective against multiple bacterial strainsIndicates broad-spectrum antimicrobial potential
Neuroprotective Study Reduced neuronal apoptosis in models of neurodegenerationSupports further exploration for neuroprotective therapies

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the thieno[2,3-d]pyrimidine scaffold can significantly impact potency and selectivity against biological targets .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models.

Comparison with Similar Compounds

Physical Properties :

  • Predicted density: 1.44 ± 0.1 g/cm³
  • Boiling point: 720.6 ± 70.0 °C
  • Acid dissociation constant (pKa): 14.43 ± 0.10 .

The hydroxyethyl group may enhance solubility in polar solvents, while the fused aromatic systems likely contribute to thermal stability and high molecular rigidity.

Structural and Functional Group Analysis

The compound shares structural motifs with other heterocyclic derivatives. Below is a comparative analysis with two analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted Properties
Target Compound (CAS 326888-09-9) C₂₅H₂₃N₃O₄S 461.53 Thienopyrimidinone, benzo[de]isoquinoline-dione, hydroxyethyl, pentyl linker High boiling point (720.6°C), moderate solubility in polar solvents due to hydroxyethyl
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-5-methylpyrimidin-2,4-dione derivatives (7–9) Varies (e.g., C₁₂H₁₈N₂O₅) ~294–328 Pyrimidin-2,4-dione core, hydroxymethyl/methoxymethyl substituents Higher solubility in water due to polar hydroxyl/methoxy groups; lower thermal stability
2-((3-Ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide (CAS 618427-84-2) C₂₂H₂₆N₄O₂S₂ 442.58 Thienopyrimidinone, thioacetamide, isopropylphenyl Lower boiling point (estimated <700°C), reduced polarity due to thioether and aromatic groups
Key Observations:

Compounds 7–9 utilize a simpler pyrimidin-2,4-dione scaffold, lacking the fused thiophene ring.

Functional Group Impact: The hydroxyethyl group in the target compound enhances polarity compared to the thioacetamide group in CAS 618427-84-2, likely improving aqueous solubility . Compounds 7–9, with hydroxymethyl/methoxymethyl groups, are more water-soluble but lack the aromatic bulk of the benzo[de]isoquinoline-dione moiety.

Thermal Stability :

  • The target compound’s high predicted boiling point (720.6°C ) exceeds that of CAS 618427-84-2, attributable to its extended conjugated system and hydrogen-bonding capacity .

In contrast, the thioether in CAS 618427-84-2 is less polar, reducing such interactions .

Research Implications:
  • The benzo[de]isoquinoline-dione group in the target compound may confer unique photophysical properties, making it relevant for materials science.
  • The absence of biological data in the provided evidence highlights a gap; further studies on pharmacokinetics or receptor binding are needed.

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